molecular formula C12H23N3 B13337829 [3-(1H-Imidazol-1-yl)propyl](3-methylpentan-2-yl)amine

[3-(1H-Imidazol-1-yl)propyl](3-methylpentan-2-yl)amine

Cat. No.: B13337829
M. Wt: 209.33 g/mol
InChI Key: BBGMTXWRJIQWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-1-yl)propylamine: is a chemical compound with the molecular formula C12H23N3 and a molecular weight of 209.33 g/mol . This compound features an imidazole ring attached to a propyl chain, which is further connected to a 3-methylpentan-2-yl amine group. It is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of an imidazole derivative with a suitable alkylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-(1H-Imidazol-1-yl)propylamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme activity, receptor binding, and other biochemical processes .

Medicine: Although not widely used in clinical settings, the compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain medical conditions .

Industry: In industrial applications, 3-(1H-Imidazol-1-yl)propylamine is used in the development of specialty chemicals and materials. Its unique structure makes it valuable for creating compounds with specific properties .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. The compound’s effects are mediated through these interactions, which can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: The presence of the 3-methylpentan-2-yl group in 3-(1H-Imidazol-1-yl)propylamine imparts unique hydrophobic characteristics, influencing its solubility and interaction with biological targets. This structural feature distinguishes it from similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-methylpentan-2-amine

InChI

InChI=1S/C12H23N3/c1-4-11(2)12(3)14-6-5-8-15-9-7-13-10-15/h7,9-12,14H,4-6,8H2,1-3H3

InChI Key

BBGMTXWRJIQWBK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCCCN1C=CN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.